molecular formula C23H20N2O4 B354566 2-({3-[(3-Phenylpropanoyl)amino]anilino}carbonyl)-benzoic acid CAS No. 940459-88-1

2-({3-[(3-Phenylpropanoyl)amino]anilino}carbonyl)-benzoic acid

Cat. No.: B354566
CAS No.: 940459-88-1
M. Wt: 388.4g/mol
InChI Key: GVUZXHMPXKIQAE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(3-Phenylpropanoyl)amino]anilino}carbonyl)-benzoic acid typically involves multi-step organic reactions. One common method involves the initial formation of an amide bond between 3-phenylpropanoic acid and aniline derivatives. This is followed by a coupling reaction with benzoic acid derivatives under specific conditions such as the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and continuous flow processes to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-({3-[(3-Phenylpropanoyl)amino]anilino}carbonyl)-benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various carboxylic acids, ketones, alcohols, and substituted amides or anilines .

Scientific Research Applications

2-({3-[(3-Phenylpropanoyl)amino]anilino}carbonyl)-benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({3-[(3-Phenylpropanoyl)amino]anilino}carbonyl)-benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-({3-[(3-Phenylpropanoyl)amino]anilino}carbonyl)-benzoic acid methyl ester
  • This compound ethyl ester
  • This compound propyl ester

Uniqueness

Compared to similar compounds, this compound is unique due to its specific structural configuration, which may confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-[[3-(3-phenylpropanoylamino)phenyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c26-21(14-13-16-7-2-1-3-8-16)24-17-9-6-10-18(15-17)25-22(27)19-11-4-5-12-20(19)23(28)29/h1-12,15H,13-14H2,(H,24,26)(H,25,27)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUZXHMPXKIQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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